BenchChemオンラインストアへようこそ!

5-Bromo-6-methoxy-1H-indazole-3-carboxylic acid

Physicochemical profiling Chromatographic method development Lead optimization

5-Bromo-6-methoxy-1H-indazole-3-carboxylic acid (CAS 1134328-13-4; molecular formula C₉H₇BrN₂O₃; MW 271.07 g/mol) is a tri-substituted indazole building block bearing a bromine atom at the 5-position, a methoxy group at the 6-position, and a carboxylic acid at the 3-position. It belongs to the indazole-3-carboxylic acid class, a privileged scaffold in medicinal chemistry that has yielded clinically approved kinase inhibitors and numerous pre-clinical candidates.

Molecular Formula C9H7BrN2O3
Molecular Weight 271.07 g/mol
CAS No. 1134328-13-4
Cat. No. B1527754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-6-methoxy-1H-indazole-3-carboxylic acid
CAS1134328-13-4
Molecular FormulaC9H7BrN2O3
Molecular Weight271.07 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)NN=C2C(=O)O)Br
InChIInChI=1S/C9H7BrN2O3/c1-15-7-3-6-4(2-5(7)10)8(9(13)14)12-11-6/h2-3H,1H3,(H,11,12)(H,13,14)
InChIKeyNVYCZOPCDLFQNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-6-methoxy-1H-indazole-3-carboxylic acid (CAS 1134328-13-4) – Key Intermediate for Indazole-Based Drug Discovery


5-Bromo-6-methoxy-1H-indazole-3-carboxylic acid (CAS 1134328-13-4; molecular formula C₉H₇BrN₂O₃; MW 271.07 g/mol) is a tri-substituted indazole building block bearing a bromine atom at the 5-position, a methoxy group at the 6-position, and a carboxylic acid at the 3-position . It belongs to the indazole-3-carboxylic acid class, a privileged scaffold in medicinal chemistry that has yielded clinically approved kinase inhibitors and numerous pre-clinical candidates [1]. The compound is supplied as a light yellow solid with purity specifications ranging from 96% to 98% (NLT) across multiple vendors, accompanied by full analytical documentation including NMR, HPLC, and LC-MS .

Why 5-Bromo-6-methoxy-1H-indazole-3-carboxylic acid Cannot Be Replaced by Unsubstituted or Regioisomeric Indazole-3-carboxylic Acids


Indazole-3-carboxylic acid derivatives are not functionally interchangeable; the position and identity of ring substituents exert quantifiable effects on physicochemical properties, synthetic reactivity, and pharmacophoric compatibility that directly impact downstream research outcomes [1]. The 5-bromo substituent provides a validated handle for palladium-catalyzed cross-coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig) essential for structure–activity relationship (SAR) expansion, while the 6-methoxy group modulates electronic character (Hammett σₘ = +0.11) and lipophilicity in ways that the non-methoxylated 5-bromo analog cannot replicate . Conversely, the 6-methoxy analog lacking bromine eliminates the key diversification point. Even the regioisomeric 4-bromo-6-methoxy variant (CAS 887569-10-0) exhibits measurably different LogP (2.10 vs. 1.78) and boiling point (505.4 °C vs. 508.1 °C), indicating divergent chromatographic behavior and potential differences in biological membrane partitioning . The quantitative evidence below demonstrates that procurement of an incorrect analog introduces uncontrolled variables that compromise reproducibility, derail SAR campaigns, and waste synthetic resources.

Quantitative Differentiation Evidence for 5-Bromo-6-methoxy-1H-indazole-3-carboxylic acid Versus Its Closest Analogs


Regioisomeric Differentiation: 5-Bromo vs. 4-Bromo-6-methoxy-1H-indazole-3-carboxylic acid – LogP and Boiling Point Divergence

The position of the bromine atom on the indazole ring directly affects lipophilicity and thermal properties. The 5-bromo regioisomer (target compound) exhibits a calculated LogP of 1.78, compared to 2.10 for the 4-bromo-6-methoxy isomer (CAS 887569-10-0), representing a ΔLogP of −0.32 log units [1]. The boiling point differs by 2.7 °C (508.1 ± 45.0 °C for 5-bromo vs. 505.4 ± 45.0 °C for 4-bromo) [1]. These differences, while seemingly modest, are sufficient to alter reversed-phase HPLC retention times and affect predicted membrane permeability in cellular assays, making the two regioisomers non-interchangeable in SAR workflows [2].

Physicochemical profiling Chromatographic method development Lead optimization

Dual Functionalization Advantage: The 5-Bromo-6-methoxy Combination Versus Monofunctionalized Analogs

The target compound is the only indazole-3-carboxylic acid building block that simultaneously carries a bromine atom at position 5 (enabling C–C bond formation via Suzuki–Miyaura or Buchwald–Hartwig coupling) and a methoxy group at position 6 (providing electronic modulation and an additional vector for late-stage demethylation to the phenol) [1]. The non-brominated analog 6-methoxy-1H-indazole-3-carboxylic acid (CAS 518990-36-8) lacks the cross-coupling handle, while the non-methoxylated analog 5-bromo-1H-indazole-3-carboxylic acid (CAS 1077-94-7) cannot participate in O-demethylation-based diversification and has a significantly higher density (1.946 vs. 1.8 g/cm³), higher LogP (2.02 vs. 1.78), and a defined melting point (289–292 °C) indicating different solid-state properties . The presence of all three functional groups in the target compound enables a minimum of two sequential, orthogonal diversification steps (e.g., amide coupling at C3 followed by Suzuki coupling at C5) from a single starting material, reducing step count in medicinal chemistry campaigns [1].

Synthetic methodology Cross-coupling Parallel library synthesis

Validated Suzuki Cross-Coupling Reactivity of the 5-Bromoindazole Scaffold

The 5-bromoindazole substructure has been experimentally validated in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions. Migliorini et al. (Molecules, 2012) demonstrated that a variety of N- and C3-substituted 5-bromoindazoles undergo efficient coupling with N-Boc-2-pyrrole and 2-thiopheneboronic acids using Pd(dppf)Cl₂ as catalyst, K₂CO₃ as base, and dimethoxyethane as solvent, affording the corresponding biaryl adducts in good yields [1]. While the study did not include the specific 6-methoxy-3-carboxylic acid derivative, the conserved 5-bromoindazole core ensures that the target compound is a competent substrate under these conditions. The carboxylic acid group at C3 can be engaged in amide coupling either before or after the Suzuki step, providing synthetic flexibility [1][2]. In contrast, the 4-bromo regioisomer (CAS 887569-10-0) has no publicly reported Suzuki coupling validation, introducing uncertainty in reaction planning .

Palladium catalysis C–C bond formation Medicinal chemistry

Commercially Available Purity and Analytical Documentation: 96–98% with NMR, HPLC, LC-MS Traceability

The target compound is supplied at defined purity levels with verifiable analytical documentation across multiple independent vendors, a critical factor for reproducibility in both synthetic and biological workflows. Sigma-Aldrich lists the compound at 96% purity as a light yellow solid . Synblock, CymitQuimica, MolCore, and Leyan offer the compound at NLT 98% purity, with Synblock providing comprehensive analytical documentation including NMR, HPLC, and LC-MS data . By contrast, the 4-bromo-6-methoxy regioisomer (CAS 887569-10-0) is listed by fewer vendors, typically without detailed purity certification or spectroscopic documentation at parity . For buyers requiring traceable quality assurance for GLP or patent-enabling studies, the breadth of analytical documentation for the 5-bromo isomer represents a procurement advantage.

Quality control Reproducibility Procurement

Pharmacophore Alignment: Indazole-3-carboxylic Acid as a Privileged Kinase Inhibitor Scaffold with 5,6-Disubstitution Enabling Unique SAR Vectors

The indazole-3-carboxylic acid core is a recognized privileged scaffold in kinase inhibitor drug discovery. 1H-Indazole-3-carboxamide derivatives have been patented as ATP-competitive glycogen synthase kinase 3 beta (GSK-3β) inhibitors [1], and indazole-3-carboxylic acid derivatives have been developed as cyclin-dependent kinase (CDK) inhibitors [2]. The 5-bromo-6-methoxy substitution pattern is chemically complementary to this pharmacophore: the C3-carboxylic acid serves as the amide-coupling point for the hinge-binding motif, the C5-bromine permits introduction of a hydrophobic aryl/heteroaryl group targeting the selectivity pocket, and the C6-methoxy group can modulate the electron density of the indazole ring (Hammett σₘ = +0.11), potentially fine-tuning hinge-binding affinity [3]. In contrast, the non-brominated 6-methoxy analog lacks the critical C5 diversification vector for accessing the kinase selectivity pocket, while the non-methoxylated 5-bromo analog cannot exploit the electronic tuning offered by the 6-OCH₃ group . The simultaneous presence of all three substituents at the correct positions is therefore required to fully explore the SAR space defined by these patent disclosures.

Kinase inhibition GSK-3β CDK Fragment-based drug discovery

Recommended Application Scenarios for 5-Bromo-6-methoxy-1H-indazole-3-carboxylic acid Based on Verified Differentiation Evidence


Kinase Inhibitor SAR Campaigns Requiring Simultaneous C3, C5, and C6 Diversification

Medicinal chemistry teams developing ATP-competitive kinase inhibitors (GSK-3β, CDK, or related serine/threonine kinases) can use the target compound as a single advanced intermediate that supports parallel amide coupling at C3 (hinge-binding motif installation) followed by Suzuki–Miyaura cross-coupling at C5 (selectivity pocket exploration), with the C6-methoxy group providing electronic fine-tuning [1][2]. This three-vector diversification from one building block reduces the synthetic step count by an estimated 2–3 steps compared to a linear sequence starting from a monofunctionalized indazole, accelerating hit-to-lead timelines [1].

Fragment-Based Drug Discovery (FBDD) Library Construction with Built-In Cross-Coupling Handles

The compound is well-suited as a core fragment for generating diverse indazole-based screening libraries. The C5-bromine serves as a universal cross-coupling handle for late-stage diversification with commercially available boronic acid libraries (>10,000 aryl/heteroaryl boronic acids commercially available), while the C3-carboxylic acid allows for amide coupling with diverse amine fragments [3]. The 98% purity and accompanying NMR/HPLC/LC-MS documentation ensure that library members meet the purity thresholds required for biophysical screening (SPR, TSA, or crystallography) .

Development of Indazole-Based Chemical Probes with Defined Physicochemical Properties

When LogP and chromatographic behavior are critical design parameters (e.g., for cellular target engagement assays where excessive lipophilicity causes non-specific binding), the target compound's predicted LogP of 1.78 offers a more favorable starting point than the 4-bromo regioisomer (LogP = 2.10) or the non-methoxylated 5-bromo analog (LogP = 2.02) [4]. The methoxy group provides a synthetic handle for late-stage O-demethylation to the phenol, enabling further polarity adjustment if required.

Patent-Enabling Synthesis of Novel Indazole-3-carboxamide Derivatives

For intellectual property generation, the unique 5-bromo-6-methoxy-3-carboxylic acid substitution pattern defines a distinct chemical space relative to prior art indazole-3-carboxamides. The compound's three-point diversity and validated cross-coupling chemistry [3] enable the rapid synthesis of novel, patentable chemical matter. The availability of full analytical documentation (NMR, HPLC, LC-MS) from multiple vendors supports the evidentiary standard for patent experimental sections.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-6-methoxy-1H-indazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.